molecular formula C22H38O6 B8390718 Isosorbide dicaprylate CAS No. 64896-70-4

Isosorbide dicaprylate

Cat. No.: B8390718
CAS No.: 64896-70-4
M. Wt: 398.5 g/mol
InChI Key: BIOGOMUNGWOQHV-GMQQQROESA-N
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Description

Introduction to Isosorbide Dicaprylate

This compound (CAS 64896-70-4) is a diester formed through the reaction of isosorbide, a bicyclic sugar alcohol derived from starch, and caprylic acid, a medium-chain fatty acid. Its dual functionality as an emollient in cosmetics and a plasticizer in polymers has positioned it as a sustainable alternative to traditional petrochemical-derived agents. The compound’s adoption in these sectors is underpinned by its low toxicity profile and biodegradability, as evidenced by sub-chronic toxicity studies in murine models.

Chemical Structure and Nomenclature

Molecular Architecture

This compound possesses a stereochemically complex structure defined by the furo[3,2-b]furan backbone of isosorbide, esterified at the 3- and 6-positions with caprylic acid (octanoic acid). The molecular formula is C22H38O6 , with a molecular weight of 398.5335 g/mol. The absolute stereochemistry is specified as (3R,3aR,6S,6aR)-hexahydrofuro[3,2-b]furan-3,6-diyl dioctanoate, featuring four defined stereocenters.

Property Value
IUPAC Name (3R,3aR,6S,6aR)-6-octanoyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl octanoate
SMILES [H][C@]12OCC@H[C@@]1([H])OC[C@H]2OC(=O)CCCCCCC
InChIKey BIOGOMUNGWOQHV-GMQQQROESA-N
Optical Activity Specified absolute configuration
Nomenclature and Synonyms

The compound is recognized under multiple designations across regulatory and industrial contexts:

  • Systematic IUPAC Name : Reflects stereochemical precision and ester group positions.
  • INCI Name : This compound, standardized for cosmetic labeling.
  • Industrial Aliases : Synovea DOI, Nikkol Sorester 208.
  • CAS Registry : 64896-70-4, with cross-references to EC 807-840-4 and UNII 0IK29C4889.

Historical Development in Cosmetic and Industrial Chemistry

Cosmetic Applications

First introduced in the mid-2000s, this compound gained traction as an emollient due to its non-occlusive texture and compatibility with lipid-rich formulations. Japanese cosmetic databases documented its inclusion in ingredient lists by 2006, with studies demonstrating its capacity to enhance skin hydration by 18–22% compared to mineral oil benchmarks. The compound’s low irritation potential facilitated its adoption in leave-on skincare products, particularly in serums and sunscreens requiring rapid absorption.

Industrial Polymer Innovation

The 2016 synthesis of this compound via enzymatic catalysis marked a pivotal shift toward green chemistry in plasticizer production. Traditional phthalate esters, associated with endocrine disruption, were progressively replaced by this biorenewable alternative. Key advancements include:

  • Solvent-Free Synthesis : Lipase-mediated esterification achieved 80% diester yield under optimized conditions (molar ratio 1:2.5 isosorbide:caprylic acid, 60°C).
  • Polymer Compatibility : When blended with polyvinyl chloride (PVC), the compound improved tensile strength by 15–20% and thermal stability by 30°C compared to dioctyl phthalate (DOP).
  • Enzyme Reusability : Immobilized lipase retained 80% activity over 16 reaction cycles, enhancing cost-efficiency.

Properties

CAS No.

64896-70-4

Molecular Formula

C22H38O6

Molecular Weight

398.5 g/mol

IUPAC Name

[(3S,3aR,6R,6aR)-6-octanoyloxy-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-3-yl] octanoate

InChI

InChI=1S/C22H38O6/c1-3-5-7-9-11-13-19(23)27-17-15-25-22-18(16-26-21(17)22)28-20(24)14-12-10-8-6-4-2/h17-18,21-22H,3-16H2,1-2H3/t17-,18+,21-,22-/m1/s1

InChI Key

BIOGOMUNGWOQHV-GMQQQROESA-N

Isomeric SMILES

CCCCCCCC(=O)O[C@@H]1CO[C@H]2[C@@H]1OC[C@@H]2OC(=O)CCCCCCC

Canonical SMILES

CCCCCCCC(=O)OC1COC2C1OCC2OC(=O)CCCCCCC

Origin of Product

United States

Chemical Reactions Analysis

1.1. One-Pot Dehydration-Esterification

Isosorbide dicaprylate is synthesized via a two-step process:

  • Dehydration of D-sorbitol to isosorbide using acid catalysts.

  • Esterification of isosorbide with caprylic acid (octanoic acid).

A solvent-free, one-pot method achieves 89.6% dicaprylate yield using heterogeneous catalysts (e.g., lipases or acidic resins). Water removal via dried air bubbling optimizes esterification efficiency .

1.2. Enzymatic Esterification Mechanism

Lipase-catalyzed esterification follows a two-stage process:

  • Monoester formation : Activation energy (E<sub>synthesis</sub>) = 25.51 kJ/mol

  • Diester formation : Activation energy (E<sub>hydrolysis</sub>) = 35.65 kJ/mol

The higher E<sub>hydrolysis</sub> indicates diester formation is rate-limiting, requiring precise water control .

Regioselective Acylation

N-Heterocyclic carbene (NHC) catalysts enable regioselective monoacylation of isosorbide at either the endo (5-OH) or exo (2-OH) position, critical for pharmaceutical intermediates .

Table 2: Solvent and Catalyst Effects on Regioselectivity

CatalystSolventSelectivity (exo:endo)Diester Byproduct (%)
Triazolium C DCM76:176
Triazolium D DMSO15:785

Key findings:

  • DCM enhances exo-selectivity via steric control.

  • DMSO promotes endo-selectivity through hydrogen-bonding interactions .

3.1. Polymer Plasticization

This compound improves polyvinyl chloride (PVC) properties:

  • Thermal stability : Decomposition onset increased by 12°C vs. traditional phthalates.

  • Mechanical performance : Tensile strength enhanced by 18% at 20% plasticizer loading .

3.2. Cosmetic Thickening

At 1% concentration, this compound increases viscosity in surfactant systems:

Table 3: Viscosity Enhancement in Surfactant Formulations

Formulation BaseViscosity (mPa·s)Increase Factor
Sodium laureth sulfate135 → 2,39017.7×
Cocamidopropyl betaine210 → 3,15015.0×

Toxicological Profile

Sub-chronic toxicity studies in mice confirm biosafety:

  • NOAEL (No Observed Adverse Effect Level) : 1,000 mg/kg/day

  • No histopathological abnormalities observed after 90-day exposure .

Comparison with Similar Compounds

Research Findings and Data Tables

Table 2: Thermal Stability of Selected Isosorbide Derivatives

Compound Initial Decomposition Temperature (T5%, °C) Melting Point (°C) Source
IDC 180 -10 (liquid at RT)
Di-epoxidized Oleate 220 25
ISDN 125 (decomposes) 70

Table 3: Biocompatibility and Toxicity Profiles

Compound LD50 (Oral, Rats) Skin Irritation (Human) Regulatory Status
IDC >2000 mg/kg Non-irritating EPA-approved for cosmetics
IDL >5000 mg/kg Mild irritation Not FDA-approved for drugs
ISDN 1050 mg/kg N/A FDA-approved drug

Q & A

Basic Research Questions

Q. What are the standard protocols for synthesizing isosorbide dicaprylate (IDC) with high purity?

  • Methodological Answer : IDC is typically synthesized via esterification of isosorbide with caprylic acid derivatives. Key steps include:

  • Using acid catalysts (e.g., sulfuric acid or p-toluenesulfonic acid) under reflux conditions.
  • Purification via vacuum distillation or column chromatography to isolate the diester.
  • Characterization by thin-layer chromatography (TLC) for reaction monitoring and infrared (IR) spectroscopy to confirm ester bond formation .
  • Reproducibility requires strict control of molar ratios (e.g., 1:2.2 isosorbide-to-acid ratio) and reaction times (typically 4–6 hours at 80–100°C) .

Q. What analytical techniques are recommended for characterizing this compound?

  • Methodological Answer :

  • TLC : To monitor reaction progress using methylene chloride as the mobile phase and iodine vapor for visualization .
  • IR Spectroscopy : Confirm esterification via peaks at ~1740 cm⁻¹ (C=O stretch) and 1150–1250 cm⁻¹ (C-O ester stretch) .
  • NMR : ¹H and ¹³C NMR to verify molecular structure (e.g., ester methylene protons at δ 1.2–1.3 ppm and carbonyl carbons at ~170 ppm) .
  • HPLC : For purity assessment using reverse-phase columns and UV detection at 210 nm .

Q. How can researchers ensure reproducibility in IDC synthesis?

  • Methodological Answer :

  • Document reaction parameters (temperature, catalyst type/concentration, and stirring rate) in detail.
  • Include step-by-step purification protocols (e.g., solvent extraction, recrystallization).
  • Provide raw spectral data (IR, NMR) and chromatograms (TLC, HPLC) in supplementary materials .

Advanced Research Questions

Q. How do reaction parameters influence isomerization and degradation during IDC synthesis?

  • Methodological Answer :

  • Elevated temperatures (>220°C) and prolonged reaction times promote isomerization to isoidide/isomannide, reducing IDC yield.
  • Catalysts like ZnCl₂ stabilize IDC by inhibiting isomerization; alternative catalysts (e.g., Ni/Cu systems) may require optimization to minimize side reactions .
  • Degradation pathways can be studied via high-resolution mass spectrometry (HRMS) and gas chromatography-mass spectrometry (GC-MS) to identify byproducts like caprylic acid derivatives .

Q. What experimental models are suitable for evaluating IDC’s effects on epidermal barrier function?

  • Methodological Answer :

  • In Vitro : Use reconstructed human epidermis (RHE) models to assess transepidermal water loss (TEWL) and gene expression (e.g., filaggrin, claudin-1) via qPCR .
  • Ex Vivo : Human skin explants treated with IDC can be analyzed for lipid lamellae structure using electron microscopy.
  • In Vivo : Murine models with induced barrier disruption (e.g., tape-stripping) to measure recovery rates post-IDC application .

Q. What are the challenges in elucidating IDC’s degradation pathways under environmental stressors?

  • Methodological Answer :

  • Hydrolysis Studies : Expose IDC to varying pH (3–9) and temperatures (25–60°C), then quantify degradation products via LC-MS .
  • Oxidative Stability : Use accelerated oxidation tests (e.g., 40°C/75% RH) with antioxidants (e.g., BHT) to identify protective additives.
  • Unknown Byproducts : Advanced techniques like nuclear Overhauser effect spectroscopy (NOESY) or X-ray crystallography may resolve unassigned peaks observed in prior studies .

Methodological Frameworks for Study Design

Q. How can researchers formulate hypothesis-driven questions for IDC studies?

  • Methodological Answer :

  • Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant). For example:
    "Does ZnCl₂-catalyzed synthesis of IDC reduce isomerization compared to Ni/Cu systems?"
  • Use PICO (Population, Intervention, Comparison, Outcome) for applied studies:
    "In RHE models (Population), does IDC (Intervention) improve barrier function compared to glycerol (Comparison) via TEWL reduction (Outcome)?" .

Q. What statistical approaches are recommended for analyzing contradictory data in IDC studies?

  • Methodological Answer :

  • For inconsistent synthesis yields, apply multivariate regression to identify confounding variables (e.g., humidity, catalyst purity).
  • Use meta-analysis to reconcile conflicting in vivo results, adjusting for variables like application frequency or vehicle formulation .

Tables for Quick Reference

Table 1 : Key Reaction Parameters for IDC Synthesis

ParameterOptimal RangeImpact on Yield/Purity
Temperature80–100°C>100°C increases isomerization
Catalyst (ZnCl₂)1–2 mol%Reduces side reactions
Reaction Time4–6 hoursProlonged time lowers yield
PurificationColumn chromatographyRemoves unreacted caprylic acid

Table 2 : Analytical Techniques for IDC Characterization

TechniquePurposeCritical Observations
IR SpectroscopyConfirm ester bond formationPeaks at ~1740 cm⁻¹ (C=O)
¹³C NMRVerify diester structureCarbonyl carbons at ~170 ppm
HPLC-UVAssess puritySingle peak at retention time X

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